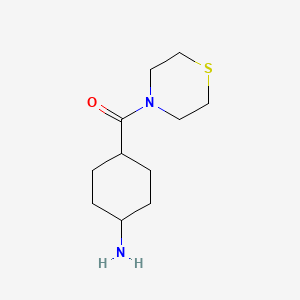

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine

描述

属性

IUPAC Name |

(4-aminocyclohexyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHLHEJTFQCQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Cross-Coupling Using Boronic Acid Intermediates

Although direct literature on this compound is limited, analogs such as 4-(Morpholine-4-carbonyl)phenylboronic acid have been extensively studied and can provide insight.

-

- Use of tetrakis(triphenylphosphine)palladium(0) as catalyst.

- Base such as sodium carbonate or potassium phosphate.

- Solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), or mixtures with water.

- Temperature range between 100°C to 140°C.

- Reaction times from 30 minutes to several hours under inert atmosphere (argon or nitrogen).

-

- The boronic acid derivative of the thiomorpholine-4-carbonyl group is reacted with a suitable halogenated cyclohexan-1-amine derivative.

- The reaction mixture is stirred under reflux or heated in a sealed vessel.

- Post-reaction workup involves extraction, drying, and purification by flash chromatography.

Yields :

This method provides a versatile route to amide-linked compounds and can be adapted for thiomorpholine analogs.

Direct Amide Coupling Using Acid Chlorides or Activated Esters

Preparation of Thiomorpholine-4-carbonyl Chloride :

- Thiomorpholine-4-carboxylic acid is converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride under reflux.

Coupling with Cyclohexan-1-amine :

- The acid chloride is reacted with cyclohexan-1-amine in an inert solvent such as dichloromethane or tetrahydrofuran.

- Base (e.g., triethylamine) is added to neutralize HCl formed.

- Reaction is performed at low temperature initially, then allowed to warm to room temperature.

-

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

-

- High reactivity and generally good yields.

- Straightforward reaction setup.

-

- Acid chlorides are moisture sensitive.

- Requires careful handling of reagents.

Coupling via Carbodiimide-Mediated Amide Bond Formation

Reagents :

- Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Catalysts like HOBt (1-hydroxybenzotriazole) to suppress side reactions.

-

- Thiomorpholine-4-carboxylic acid is activated by carbodiimide in anhydrous solvent (e.g., DMF, dichloromethane).

- Cyclohexan-1-amine is added, and the mixture is stirred at room temperature or slightly elevated temperature.

-

- Typically moderate to high yields.

- Minimal racemization and side products when optimized.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(PPh3)4, Na2CO3 or K3PO4, DMF or dioxane | 0.5 - 4 hours | 100°C - 140°C | 33 - 81 | Requires inert atmosphere, versatile |

| Acid Chloride Coupling | Thionyl chloride, triethylamine, DCM or THF | 1 - 3 hours | 0°C to RT | 70 - 90 | High reactivity, moisture sensitive |

| Carbodiimide-Mediated Coupling | EDC/HOBt or DCC, DMF or DCM | 2 - 24 hours | RT to 40°C | 60 - 85 | Mild conditions, widely used in peptides |

Research Findings and Notes

The palladium-catalyzed cross-coupling approach, while more commonly applied to arylboronic acids, can be adapted for thiomorpholine derivatives with appropriate halogenated partners, offering a modular synthesis route.

Direct coupling via acid chlorides remains the most straightforward and high-yielding method for preparing amides such as this compound, provided that the acid chloride intermediate is stable and can be handled safely.

Carbodiimide-mediated coupling is preferred when mild conditions are required, especially if sensitive functional groups are present.

Purification methods typically involve flash chromatography or recrystallization to achieve high purity suitable for pharmaceutical applications.

No direct experimental data specifically for this compound was found in the surveyed literature; however, analogs with morpholine rings and cyclohexyl amines have been well documented, allowing extrapolation of conditions and expected outcomes.

化学反应分析

Types of Reactions

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

科学研究应用

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as drug development for various diseases.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Analogs with Aryloxy Substitutions

Compounds such as 4-(4-(trifluoromethyl)phenoxy)cyclohexan-1-amine (1f) and 4-(4-(trifluoromethoxy)phenoxy)cyclohexan-1-amine (1e) () replace the thiomorpholine-carbonyl group with aryloxy moieties. Key differences include:

Piperazine and Piperidine Derivatives

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288/289) () features a piperazine ring instead of thiomorpholine. Differences include:

- Basic Nitrogen vs. Sulfur : Piperazine’s nitrogen atoms increase solubility in aqueous media, whereas thiomorpholine’s sulfur may enhance membrane permeability.

- Synthetic Accessibility : Piperazine derivatives like 288/289 are synthesized via reductive amination (MS: m/z 198 [M+H]+), contrasting with the thiomorpholine-carbonyl group’s likely coupling via carbamate or urea formation .

Aminomethyl and Ethyl Substitutions

4-(Aminomethyl)cyclohexan-1-amine () lacks the thiomorpholine-carbonyl group, simplifying the structure. Key comparisons:

- Biological Relevance: Aminomethyl derivatives are often intermediates in drug synthesis, whereas the thiomorpholine-carbonyl group may confer target specificity .

Heterocyclic Modifications

N-(4-(Thiomorpholine-4-carbonyl)oxazol-2-yl)nicotinamide (5i) () incorporates an oxazole-nicotinamide scaffold. This compound (MS: m/z 319 [M-1]+) highlights how thiomorpholine-carbonyl groups are integrated into larger pharmacophores for enhanced bioactivity .

Research Findings and Implications

- Synthetic Routes : Thiomorpholine derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), whereas aryloxy analogs (e.g., 1f) are prepared via nucleophilic aromatic substitution .

- Biological Activity : Aryloxy-substituted cyclohexanamines (e.g., 1f) show promise as activators of heme-regulated inhibitors, while piperazine derivatives (e.g., 288/289) are explored in kinase-targeted therapies .

- Metabolic Stability : The sulfur atom in thiomorpholine may reduce oxidative metabolism compared to piperazine, extending half-life in vivo .

生物活性

4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to summarize key information.

Chemical Structure and Properties

The compound has a unique structure characterized by a thiomorpholine ring and a cyclohexanamine moiety. This structural arrangement may contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, transition metal complexes derived from related diamines have shown significant activity against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA) . The specific mechanisms by which this compound exerts antimicrobial effects remain to be fully elucidated.

Antihyperalgesic Effects

Similar compounds have been reported to interact with mu-opioid receptors, suggesting that this compound may also modulate pain pathways. Activation of peripheral mu receptors has been associated with potent antihyperalgesic effects in both animal models and clinical settings .

Receptor Interaction

The compound is believed to competitively bind to opioid receptors, influencing pain modulation pathways. This interaction can lead to alterations in cellular signaling, particularly pathways involving NF-κB and MAPK, which are crucial for inflammatory responses .

Biochemical Pathways

The compound may affect several biochemical pathways by interacting with enzymes involved in redox reactions and cellular metabolism. This suggests a role in modulating metabolic flux and influencing the levels of various metabolites within cells .

Case Studies

A study examining the effects of related compounds on cellular functions demonstrated that at low doses, these compounds could enhance cellular signaling pathways beneficial for cell survival and function. However, at higher doses, they induced oxidative stress and disrupted cellular homeostasis .

| Dosage | Cellular Effect | Notes |

|---|---|---|

| Low | Beneficial signaling | Enhances cell function |

| High | Induces oxidative stress | Disrupts cellular homeostasis |

Stability and Degradation

The stability of this compound under laboratory conditions is crucial for its long-term biological effects. Studies suggest that while the compound remains stable under certain conditions, its degradation products may possess distinct biological activities that could influence experimental outcomes .

Transport and Distribution

The transport mechanisms for this compound within biological systems involve specific transporters and binding proteins that facilitate its localization within cells. The distribution patterns are essential for determining its biological efficacy and therapeutic potential .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling thiomorpholine-4-carbonyl chloride with a cyclohexan-1-amine derivative. Key steps include:

- Activation of the carbonyl group using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation .

- Solvent selection (e.g., dry DMF or dichloromethane) and temperature control (0–25°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to isolate the product in high purity. Yield optimization often requires stoichiometric adjustments of the amine-to-acyl chloride ratio and inert atmosphere conditions .

Q. How is the compound characterized structurally, and which spectroscopic methods are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclohexane ring conformation, thiomorpholine carbonyl integration, and amine proton shifts. For example, the carbonyl carbon (C=O) typically appears at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns identifying the thiomorpholine and cyclohexylamine moieties .

- Infrared (IR) Spectroscopy : Stretching frequencies for the amide carbonyl (~1650 cm⁻¹) and thiomorpholine C-S bonds (~650 cm⁻¹) are critical .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as:

- A pharmacophore scaffold for designing enzyme inhibitors (e.g., proteases or kinases) due to its rigid cyclohexane backbone and hydrogen-bonding capabilities from the amide and amine groups .

- A precursor for prodrugs , where the amine group can be functionalized to improve bioavailability or target-specific delivery .

- A ligand in metal-catalyzed reactions , leveraging the thiomorpholine sulfur for coordination chemistry .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in aqueous solutions but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Protonation of the amine group (e.g., as a hydrochloride salt) enhances water solubility for biological assays .

- Stability : The amide bond is susceptible to hydrolysis under strongly acidic/basic conditions. Storage at –20°C in anhydrous solvents is recommended to prevent degradation .

Q. How does the thiomorpholine moiety influence the compound’s reactivity in further derivatization?

- Methodological Answer :

- The sulfur atom in thiomorpholine participates in nucleophilic substitutions (e.g., alkylation) or oxidation reactions to form sulfoxides/sulfones, enabling diversification of the core structure .

- The amide carbonyl can undergo reductions (e.g., LiAlH₄) to form secondary amines or react with Grignard reagents for side-chain elongation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or binding affinity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule, guiding synthetic modifications .

- Molecular Dynamics (MD) Simulations : Models ligand-protein interactions (e.g., with kinase domains) to predict binding modes and affinity. Software like GROMACS or AMBER is used with force fields parameterized for sulfur-containing compounds .

Q. What strategies resolve contradictory data in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assay results .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to inconsistent enzymatic inhibition data .

Q. What challenges arise in optimizing enantiomeric purity during synthesis, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) in key steps to enforce stereochemical control during cyclohexane ring formation .

Q. How do reaction parameters in thiomorpholine coupling steps impact stereochemical outcomes?

- Methodological Answer :

- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing racemization of the amine group during coupling .

- Catalyst Choice : HATU vs. EDC/HOBt—HATU provides faster activation but may increase epimerization risk, requiring real-time monitoring via circular dichroism (CD) spectroscopy .

Q. What advanced analytical techniques confirm the three-dimensional conformation of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。